REACTION_SMILES
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[CH3:1][Si:2]([Cl:3])([CH3:4])[CH3:5].[CH3:26][CH2:27][OH:28].[CH3:6][c:7]1[n:8][c:9]([NH:22][C:23](=[O:24])[CH3:25])[s:10][c:11]1-[c:12]1[cH:13][n:14][cH:15][c:16]([C:18]([F:19])([F:20])[F:21])[cH:17]1>>[CH3:6][c:7]1[n:8][c:9]([NH2:22])[s:10][c:11]1-[c:12]1[cH:13][n:14][cH:15][c:16]([C:18]([F:19])([F:20])[F:21])[cH:17]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C[Si](C)(C)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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CC(=O)Nc1nc(C)c(-c2cncc(C(F)(F)F)c2)s1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)Nc1nc(C)c(-c2cncc(C(F)(F)F)c2)s1
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Name
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Type
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product
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Smiles
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Cc1nc(N)sc1-c1cncc(C(F)(F)F)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |